![molecular formula C16H18N2OS B2479228 3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 361150-54-1](/img/structure/B2479228.png)
3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as CHQ, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which are known to have a variety of biological activities. CHQ has been shown to have potential as a tool for studying the mechanisms of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
作用機序
The mechanism of action of 3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom in this compound and a nucleophilic amino acid residue in the target protein. This covalent bond can lead to changes in the conformation and activity of the protein, which can in turn affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein or biological process being studied. Some of the reported effects of this compound include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cell signaling pathways. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is its ability to selectively target specific proteins or biological processes. This specificity allows researchers to study the effects of this compound on a particular protein or pathway without affecting other cellular processes. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for scientific research.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is the potential for off-target effects. Because this compound can bind to a variety of proteins, there is a risk of unintended effects on cellular processes. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one. One area of interest is the development of more selective analogs of this compound that can target specific proteins or pathways with greater precision. Additionally, there is potential for the development of this compound-based therapeutics for various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
合成法
The synthesis of 3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves a multi-step process that begins with the reaction of 2-cyclohexen-1-yl-ethanamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-3-formylquinazolin-4(3H)-one to produce the final product, this compound. The synthesis of this compound has been optimized over the years, and various modifications to the reaction conditions have been reported in the literature.
科学的研究の応用
3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. By studying the interaction between this compound and these proteins, researchers can gain insights into the structure and function of these biomolecules.
特性
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVXZEQNKTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)
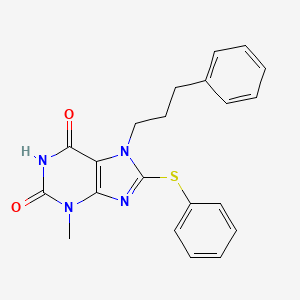
![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)
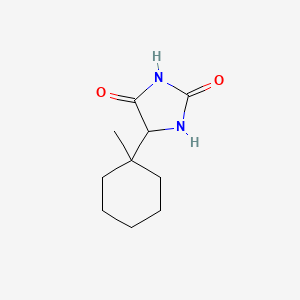
![Methyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479154.png)

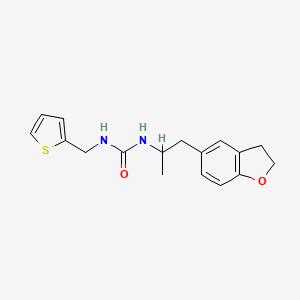
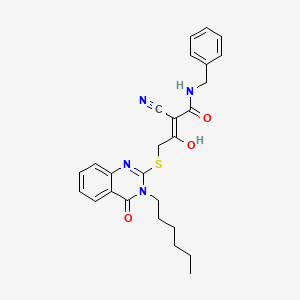
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)
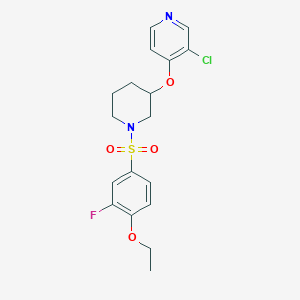

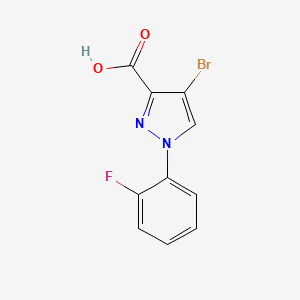
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2479162.png)
![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)